Imidazo[1,2-a]pyridin-8-ol
Overview
Description
Imidazo[1,2-a]pyridin-8-ol is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a scaffold in drug design.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-8-ol is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been utilized as the core backbone for the development of covalent inhibitors . The primary targets of this compound are often associated with cancer treatment .
Mode of Action
The compound interacts with its targets through a process known as covalent inhibition . This involves the compound binding to its target in a manner that forms a covalent bond, thereby inhibiting the function of the target .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of various heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The compound is also involved in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Pharmacokinetics
The compound’s lipophilicity and water solubility are factors that could impact its bioavailability .
Result of Action
This compound and its derivatives have shown inhibitory activity against various tumor cell lines . For instance, one of the synthetic compounds showed submicromolar inhibitory activity, with IC50 values ranging from 0.09 μΜ to 0.43 μΜ against all the tested cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis can be facilitated by certain conditions such as microwave irradiation . Moreover, the compound’s anticancer activity can be influenced by the electron-donating nature of functional amine groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-8-ol can be achieved through various methods, including:
Condensation Reactions: One common approach involves the condensation of 2-aminopyridine with aldehydes or ketones under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the oxidative coupling of 2-aminopyridine with suitable coupling partners in the presence of oxidizing agents.
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes such as multicomponent reactions and condensation reactions, which can be optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the this compound scaffold.
Substitution: The compound can participate in substitution reactions, where functional groups on the this compound ring are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
Imidazo[1,2-a]pyridin-8-ol has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridin-8-ol can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound shares a similar core structure but lacks the hydroxyl group at the 8-position.
Imidazo[1,2-a]pyrazine: This compound features a pyrazine ring instead of a pyridine ring, leading to different chemical properties and biological activities.
Imidazo[1,5-a]pyridine: This compound has a different fusion pattern, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific structural features and the presence of the hydroxyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-2-1-4-9-5-3-8-7(6)9/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUDIWIKGNMSOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69214-22-8 | |
Record name | imidazo[1,2-a]pyridin-8-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of Imidazo[1,2-a]pyridin-8-ol?
A1: The research paper "Study of this compound. 2. Crystal structure" [] focuses specifically on the crystal structure of this compound. The study reveals that this compound crystallizes in the P2 1/C space group. [] Importantly, the molecule exhibits a nearly planar conformation, stabilized by intramolecular hydrogen bonding. [] Further details on molecular formula, weight, and spectroscopic data are not provided in this specific research paper.
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